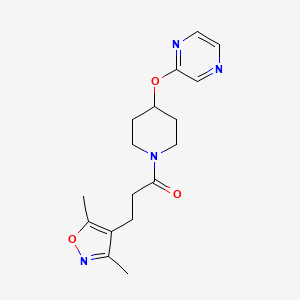

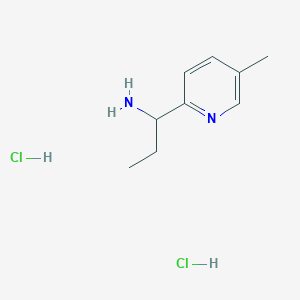

![molecular formula C18H15FN4O3 B3004082 1-(4-氟苄基)-5-(4-甲氧基苯基)-1,6a-二氢吡咯并[3,4-d][1,2,3]三唑-4,6(3aH,5H)-二酮 CAS No. 1008227-29-9](/img/structure/B3004082.png)

1-(4-氟苄基)-5-(4-甲氧基苯基)-1,6a-二氢吡咯并[3,4-d][1,2,3]三唑-4,6(3aH,5H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,2,3-Triazole is an interesting N-heterocyclic framework which can act as both a hydrogen bond donor and metal chelator . It is a component of many pharmaceuticals and has been used in the synthesis of various antifungal agents .

Synthesis Analysis

1,2,3-Triazole derivatives can be synthesized as antifungal agents. Their structures are determined based on 1 H-NMR spectroscopy, MS, elemental analysis and X-ray single-crystal diffraction .Molecular Structure Analysis

The 1,2,3-triazole ring is planar and aromatic. In aqueous solution, it tautomerizes to its 2 H -isomer with a 1 H /2 H ratio of ≈1:2 .Chemical Reactions Analysis

1,2,3-Triazole can act as both a hydrogen bond donor and metal chelator. In a study, C–H hydrogen bonding of the 1,2,3-triazole ring was surveyed theoretically and the results showed a good agreement with the experimental observations .Physical And Chemical Properties Analysis

1,2,3-Triazole, like all triazoles, is highly soluble in water. Both its isomers have essentially the same melting and boiling points, making them very difficult to separate from each other .科学研究应用

Antimicrobial Agents

Triazole compounds have been widely recognized for their antibacterial and antifungal properties. They are often used in the development of new medications to treat infections caused by resistant strains of bacteria and fungi .

Anticancer Research

The triazole ring is a common feature in many anticancer agents. It can interact with various biological targets through hydrogen-bonding and dipole interactions, making it valuable in the design of new chemotherapy drugs .

Anticonvulsant Medications

Some triazole derivatives have shown promise as anticonvulsants , which are used to prevent or treat seizures. Their ability to modulate neurotransmitter activity makes them potential candidates for treating epilepsy .

Material Science

In material science, triazoles contribute to the development of innovative materials with specific desired properties, such as increased thermal stability or novel electronic characteristics .

CO2 Capture and Conversion

Triazole-containing compounds can be used in environmental applications, such as capturing and converting CO2 into useful chemicals. This is due to their high affinity for CO2 and catalytic activity .

Drug Discovery and Development

The triazole scaffold is integral in drug discovery, providing a platform for developing a wide range of therapeutic agents, including antidepressants, antihistamines, antihypertensives, and more .

作用机制

未来方向

属性

IUPAC Name |

3-[(4-fluorophenyl)methyl]-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN4O3/c1-26-14-8-6-13(7-9-14)23-17(24)15-16(18(23)25)22(21-20-15)10-11-2-4-12(19)5-3-11/h2-9,15-16H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLFFRZCLUNYEQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-fluorobenzyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

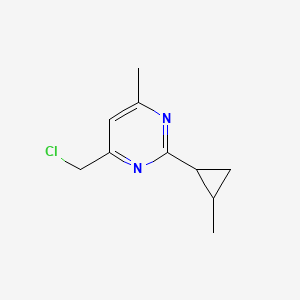

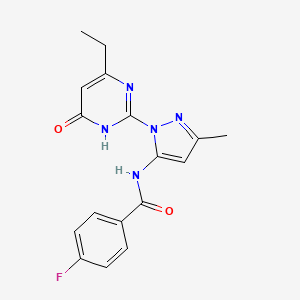

![6-Methyl-2-{[1-(3-methylquinoxalin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B3004000.png)

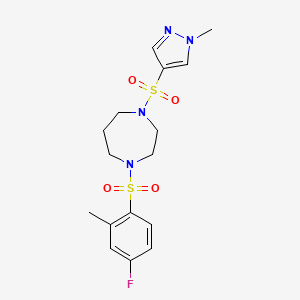

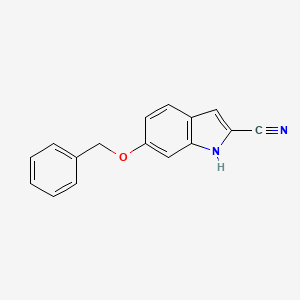

![3-phenyl-6H,7H-[1,2]oxazolo[4,5-d]pyrimidin-7-one](/img/structure/B3004004.png)

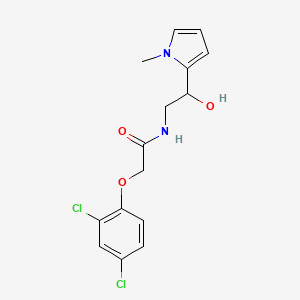

![2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B3004006.png)

![1-[2-(Phenoxymethyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B3004011.png)

![3-[3-(N-ethyl-3-methylanilino)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B3004015.png)

![tert-Butyl (1S*,4R*)-4-[(S)-tetrahydrofuran-2-carbonylamino]cyclohexylcarbamate](/img/structure/B3004021.png)

![3-allyl-8-(4-fluorophenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3004022.png)